molecular formula C17H15FN2O3S B2837068 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide CAS No. 868371-28-2

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide

Cat. No. B2837068
CAS RN: 868371-28-2
M. Wt: 346.38
InChI Key: KXPVYOLIEMQJNJ-ZPHPHTNESA-N
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Description

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide, also known as FM-DABO, is a novel antiretroviral compound that has shown promising results in inhibiting the replication of HIV-1 virus.

Scientific Research Applications

Antibacterial Activity

Compounds bearing a similar structure to (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide have shown strong antibacterial activities against different bacteria strains including MRSA, VRE and NDM-1 Escherichia coli . A compound bearing a 4-fluorophenyl group exhibited superior antibacterial activity, with its MICs to the drug-resistant strains found lower than those of methicillin and vancomycin .

Disruption of FtsZ Activity

These compounds can disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division . By disturbing FtsZ activity, these compounds inhibit bacterial cell division and cause bacterial cell death .

Fluorescent Sensors

Compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, which is present in (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide, have been used as fluorescent sensors . They have been used for bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Photovoltaics

The BTZ motif has been extensively researched for use in photovoltaics . The electron donor–acceptor (D–A) systems based on the BTZ motif have been a powerful design for applications such as organic photovoltaics .

Photocatalysts

The BTZ motif has also been researched for photocatalytic applications . These compounds have been validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-15-12(18)5-4-6-14(15)24-17(20)19-16(21)11-8-7-10(22-2)9-13(11)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPVYOLIEMQJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=C(C=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide

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